molecular formula C12H10N4O B12925834 7-Methyl-3-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one CAS No. 62538-41-4

7-Methyl-3-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one

Cat. No.: B12925834
CAS No.: 62538-41-4
M. Wt: 226.23 g/mol
InChI Key: DURQTRJKBHLQLB-UHFFFAOYSA-N
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Description

7-Methyl-3-phenyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one is a heterocyclic compound that belongs to the class of pyrazolopyridazines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of 7-Methyl-3-phenyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-3-phenyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one typically involves the condensation of appropriate hydrazines with pyridazine derivatives. One common method involves the reaction of 3-phenyl-1H-pyrazole-4-carboxylic acid with hydrazine hydrate under reflux conditions to form the pyrazolopyridazine core . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the condensation process.

Industrial Production Methods

Industrial production of 7-Methyl-3-phenyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one may involve large-scale batch reactions using similar synthetic routes. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can also be employed to enhance production efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-3-phenyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid in dichloromethane.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.

Major Products

The major products formed from these reactions include various substituted pyrazolopyridazines, oxides, and reduced derivatives, each with distinct chemical and biological properties.

Mechanism of Action

The mechanism of action of 7-Methyl-3-phenyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects . The compound may also induce apoptosis in cancer cells by targeting key signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-3-phenyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 7-position and phenyl group at the 3-position contribute to its unique reactivity and potential therapeutic applications .

Biological Activity

7-Methyl-3-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one is a compound belonging to the pyrazolo[3,4-d]pyridazine class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SARs) based on various studies.

The biological activity of this compound primarily involves its interaction with various molecular targets:

  • Kinase Inhibition : This compound has shown significant inhibitory effects on fibroblast growth factor receptors (FGFRs), which are critical in cancer cell proliferation and survival. For instance, a related study indicated that compounds within this class can inhibit FGFR signaling pathways effectively, demonstrating potential as anticancer agents .
  • Antitumor Activity : The compound has been evaluated in xenograft models, showing promising antitumor efficacy. For example, compounds similar to this compound exhibited tumor growth inhibition rates exceeding 90% in certain cancer models when administered at appropriate dosages .
  • Apoptosis Induction : Studies have indicated that derivatives of this compound can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and DNA fragmentation .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be significantly influenced by its structural components:

Structural ComponentInfluence on Activity
Methyl Group at Position 7 Enhances potency against FGFRs.
Phenyl Ring Contributes to hydrophobic interactions with the target proteins.
Dihydro-Pyrazole Moiety Essential for maintaining the structural integrity required for kinase binding.

Research has shown that modifications to these components can lead to variations in potency and selectivity against different cancer cell lines .

Case Studies

Several studies have explored the biological activity of pyrazolo[3,4-d]pyridazinone derivatives:

  • Anticancer Evaluation : A study synthesized and tested various derivatives against multiple cancer cell lines. One notable derivative exhibited an IC50 value of approximately 114.5 nmol/L against FGFR1, highlighting the importance of specific structural features for enhanced activity .
  • In Vivo Efficacy : In xenograft models using NCI-H1581 cells (FGFR1 amplified), a derivative showed a tumor growth inhibition (TGI) of 91.6% at a dosage of 50 mg/kg . This underscores the potential clinical relevance of these compounds in targeted cancer therapies.

Properties

CAS No.

62538-41-4

Molecular Formula

C12H10N4O

Molecular Weight

226.23 g/mol

IUPAC Name

7-methyl-3-phenyl-1,5-dihydropyrazolo[3,4-d]pyridazin-4-one

InChI

InChI=1S/C12H10N4O/c1-7-10-9(12(17)16-13-7)11(15-14-10)8-5-3-2-4-6-8/h2-6H,1H3,(H,14,15)(H,16,17)

InChI Key

DURQTRJKBHLQLB-UHFFFAOYSA-N

Canonical SMILES

CC1=NNC(=O)C2=C1NN=C2C3=CC=CC=C3

Origin of Product

United States

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